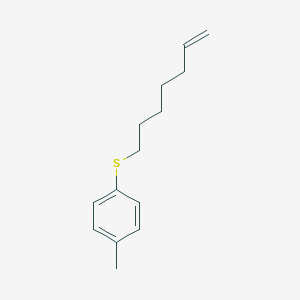

1-Hept-6-enylsulfanyl-4-methylbenzene

Description

1-Hept-6-enylsulfanyl-4-methylbenzene is an organosulfur compound characterized by a benzene ring substituted with a methyl group at the para position (C-4) and a hept-6-enylsulfanyl group at the ortho position (C-1). The hept-6-enylsulfanyl moiety consists of a seven-carbon alkyl chain terminating in a thioether (sulfanyl) group, with a double bond at the 6th carbon (between C6 and C7). While specific data on this compound are absent in the provided evidence, analogous sulfur-containing aromatic compounds suggest applications in agrochemicals, pharmaceuticals, or organic synthesis intermediates .

Properties

IUPAC Name |

1-hept-6-enylsulfanyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVBSTHDJMUZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “1-Hept-6-enylsulfanyl-4-methylbenzene” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before the final product is obtained.

Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Specific temperatures and pressures are maintained to ensure optimal reaction conditions.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high throughput. Safety measures are also implemented to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

The compound “1-Hept-6-enylsulfanyl-4-methylbenzene” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound “1-Hept-6-enylsulfanyl-4-methylbenzene” has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1-Hept-6-enylsulfanyl-4-methylbenzene” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Thioethers (S⁰) are less polar and oxidatively stable compared to sulfoxides (S²⁺) and sulfones (S⁴⁺), which may influence solubility and reactivity in synthetic pathways .

Structural and Application Differences

- 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone): The sulfonyl group enhances electrophilicity, making it effective as a pesticide . In contrast, the thioether in the target compound may confer milder reactivity, suitable for catalytic or ligand-based applications.

- Hydroxyacetophenones with Sulfinyl Groups: These compounds (e.g., [478795-96-9]) exhibit hydrogen-bonding capacity via hydroxyl groups, unlike this compound. Their sulfinyl moieties likely increase polarity, favoring pharmaceutical solubility .

Hypothetical Physical Properties

While direct data are unavailable, inferences can be made:

- Boiling Point : Lower than sulfonyl/sulfinyl analogs due to reduced polarity.

- Solubility : Moderate solubility in organic solvents (e.g., dichloromethane) but poor in water, contrasting with sulfoxides’ partial aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.